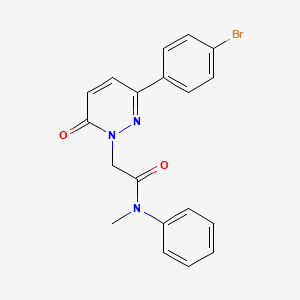

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide

Description

This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 4-bromophenyl group. The acetamide moiety features N-methyl and N-phenyl substituents, enhancing steric and electronic diversity. Spectral characterization typically involves IR (C=O stretches near 1650–1680 cm⁻¹) and NMR (aromatic proton signals between δ 6.8–8.1 ppm) .

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c1-22(16-5-3-2-4-6-16)19(25)13-23-18(24)12-11-17(21-23)14-7-9-15(20)10-8-14/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRADRRMCPMSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with N-methyl-N-phenylacetamide using acylating agents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Oxo derivatives

Reduction: Alcohol derivatives

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Research indicates that 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Activity

The compound has shown potential in modulating the NLRP3 inflammasome pathway, which plays a critical role in the innate immune response. By inhibiting this pathway, it may reduce inflammation without cytotoxic effects at certain concentrations.

Antitumor Activity

Preliminary studies suggest that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the modulation of key signaling pathways that control cell proliferation .

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Inflammation Reduction : In vitro studies demonstrated significant inhibition of inflammatory markers in macrophages treated with the compound, suggesting its potential use in treating inflammatory diseases.

- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., SNB-19, OVCAR-8) showed percent growth inhibitions ranging from 51% to 86%, indicating strong antiproliferative effects .

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyridazinone ring plays a crucial role in its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogs:

Key Observations:

- Substituent Effects: The target compound’s N-methyl-N-phenyl acetamide group contrasts with Y043-1093’s N-(4-bromophenyl) acetamide and Compound 6f’s antipyrine-linked amide.

- Heterocyclic Core: Replacing pyridazinone (target) with pyrimidine (Compound 4f) introduces an additional nitrogen atom, which may enhance hydrogen-bonding capacity and metabolic stability .

- Halogen Impact : The 4-bromophenyl group in the target and Compound 4f contributes to lipophilicity and electronic effects, whereas chlorophenyl/fluorophenyl groups in analogs (e.g., 6f, 6g) modulate polarity and steric interactions .

Spectral and Physicochemical Data

- IR Spectroscopy: The target’s pyridazinone C=O stretch is expected near 1660–1680 cm⁻¹, consistent with analogs (e.g., 6f: 1681 cm⁻¹; 4f: 1683 cm⁻¹) .

- NMR Trends : Aromatic protons in the 4-bromophenyl group resonate at δ ~7.3–7.6 ppm, while N-methyl groups appear as singlets near δ 3.0–3.5 ppm, as seen in .

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide is a member of the pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 428.3 g/mol. The structural features include a bromophenyl group and a pyridazinone ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18BrN3O3 |

| Molecular Weight | 428.3 g/mol |

| LogP | 1.6403 |

| Polar Surface Area | 81.051 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromophenyl and pyridazinone moieties enhances its binding affinity and selectivity, which may lead to modulation of various biological pathways.

Biological Activity

Research has indicated that compounds similar to This compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridazinone derivatives can be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural variations, particularly halogen substitutions, influence their antimicrobial efficacy .

- Antitumor Effects : Some derivatives have demonstrated promising antitumor properties in vitro, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in disease processes.

Case Studies

- Antimicrobial Screening : A study screened several N-substituted phenyl derivatives for antimicrobial potential. The results indicated that compounds with halogenated groups showed enhanced activity against Staphylococcus aureus and Candida albicans, supporting the hypothesis that structural modifications can lead to improved biological outcomes .

- Antitumor Activity : Another investigation into pyridazinone derivatives revealed significant cytotoxic effects against various cancer cell lines, highlighting the potential of these compounds in developing novel anticancer agents .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core. A common approach includes:

- Step 1: Condensation of 4-bromophenylacetic acid derivatives with hydrazine hydrate to form the pyridazinone ring.

- Step 2: Alkylation or acylation to introduce the N-methyl-N-phenylacetamide moiety.

Key parameters include: - Use of anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

- Monitoring reaction progress by TLC and characterizing intermediates via -NMR .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide into molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Growing crystals via slow evaporation from DMSO/water mixtures.

- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), with refinement using SHELXL.

Structural insights: - The 4-bromophenyl group adopts a dihedral angle of ~45° relative to the pyridazinone plane, minimizing steric hindrance.

- Intramolecular N–H⋯O hydrogen bonds stabilize the folded conformation .

- π-π stacking between phenyl rings may influence packing efficiency .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound, and what parameters are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes). Key parameters include:

- Ligand preparation: Optimize 3D conformation with Open Babel.

- Grid box centered on active sites (e.g., E. coli DNA gyrase).

- QSAR Modeling:

- MD Simulations: Assess stability of ligand-protein complexes (GROMACS, AMBER) over 100 ns trajectories.

Q. How can contradictions in reported biological activity data across studies be systematically addressed?

Methodological Answer: Conflicting data often arise from variations in:

- Assay Conditions: Standardize protocols (e.g., MIC testing per CLSI guidelines using Mueller-Hinton broth).

- Compound Purity: Validate via HPLC (e.g., C18 column, acetonitrile/water mobile phase) and elemental analysis.

- Bacterial Strains: Compare activity against ATCC reference strains (e.g., S. aureus ATCC 25923) versus clinical isolates.

- Statistical Analysis: Apply ANOVA to evaluate inter-laboratory variability .

Q. What advanced spectroscopic techniques can elucidate electronic and steric effects of the 4-bromophenyl substituent?

Methodological Answer:

- Solid-State NMR: -CP/MAS to probe crystallinity and substituent-induced ring strain.

- UV-Vis Spectroscopy: Compare λ shifts in DMSO vs. aqueous buffers to assess solvatochromism.

- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to correlate Hammett σ values with electronic effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability data reported for pyridazinone derivatives?

Methodological Answer:

- TGA-DSC: Perform thermogravimetric analysis (heating rate 10°C/min, N atmosphere) to determine decomposition onset.

- Comparative Studies: Cross-reference with structurally similar compounds (e.g., 6-(4-chlorophenyl) analogs) to identify substituent-specific trends.

- Crystallography Correlation: Higher crystallinity (from SCXRD) often correlates with elevated thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.